(2S,3R)-2-methylpiperidin-3-ol
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Overview
Description
(2S,3R)-2-methylpiperidin-3-ol is a chiral compound that belongs to the class of piperidines. It is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor. For instance, the reduction of a 2-methyl-3-ketopiperidine derivative using chiral catalysts or reagents can yield the desired this compound with high enantioselectivity .
Another method involves the use of asymmetric hydrogenation. In this process, a precursor such as 2-methyl-3-piperidone is subjected to hydrogenation in the presence of a chiral catalyst, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of highly efficient chiral catalysts and optimized reaction conditions ensures high yield and enantioselectivity. The process may also include steps for purification and isolation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(2S,3R)-2-methylpiperidin-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-β-phenylglycidic acid esters
- (2S,3R)-dihydroquercetin
Uniqueness
(2S,3R)-2-methylpiperidin-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
(2S,3R)-2-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQDSQNPDUGGS-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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